molecular formula C26H22N4O6 B2957034 7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207020-69-6

7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2957034
CAS RN: 1207020-69-6
M. Wt: 486.484
InChI Key: QEFZSEWEYFQXML-UHFFFAOYSA-N
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Description

7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H22N4O6 and its molecular weight is 486.484. The purity is usually 95%.
BenchChem offers high-quality 7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Researchers have developed various synthetic routes and methodologies to create compounds bearing the quinazoline dione structure and related functionalities. For instance, an efficient protocol was developed for the synthesis of quinazoline-2,4(1H,3H)-diones derivatives, utilizing carbon dioxide and 2-aminobenzonitriles with cesium carbonate as a catalyst. This method highlights the key intermediate role of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione in synthesizing several drugs (Patil et al., 2008). Similarly, a solvent-free synthesis approach has been reported, emphasizing sustainable chemistry principles and achieving good to excellent yields of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and carbon dioxide (Mizuno et al., 2007).

Biological Activities and Potential Applications

Several studies have been dedicated to exploring the biological activities of quinazoline derivatives, aiming to develop novel therapeutic agents. Research into 1,2,4-oxadiazole and quinazoline derivatives has demonstrated significant potential in cancer therapy. For example, novel bioactive 1,2,4-oxadiazole natural product analogs have been synthesized and tested for antitumor activity across various cell lines, revealing potent inhibitory effects (Maftei et al., 2013). Another study designed and synthesized 4-alkoxyquinazoline derivatives containing the 1,3,4-oxadiazole scaffold, showing potent inhibitory activity against tumor growth, suggesting their potential as anticancer agents (Qiao et al., 2015).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione, which is then coupled with 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-ylamine to form the final product.", "Starting Materials": [ "4-methoxybenzaldehyde", "2-nitrobenzaldehyde", "ethyl acetoacetate", "4-methoxybenzylamine", "3,4-dimethoxybenzaldehyde", "hydrazine hydrate", "sodium methoxide", "acetic anhydride", "phosphorus oxychloride", "sodium hydroxide", "acetic acid", "sodium bicarbonate", "sodium chloride", "water", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 4-methoxybenzylidene ethyl acetoacetate by reacting 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of acetic anhydride and a catalytic amount of sodium acetate. The reaction is carried out under reflux in acetic anhydride for 6 hours. The product is then isolated by filtration and washed with water and ethanol.", "Step 2: Synthesis of 4-methoxybenzylamine by reducing 4-methoxybenzylidene ethyl acetoacetate with hydrazine hydrate in the presence of sodium hydroxide. The reaction is carried out under reflux in ethanol for 6 hours. The product is then isolated by filtration and washed with water and ethanol.", "Step 3: Synthesis of 3,4-dimethoxybenzaldehyde by reacting 3,4-dimethoxybenzaldehyde with phosphorus oxychloride in the presence of sodium methoxide. The reaction is carried out under reflux in dichloromethane for 6 hours. The product is then isolated by distillation under reduced pressure.", "Step 4: Synthesis of 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-ylamine by reacting 3,4-dimethoxybenzaldehyde with hydrazine hydrate in the presence of sodium acetate. The reaction is carried out under reflux in ethanol for 6 hours. The product is then isolated by filtration and washed with water and ethanol.", "Step 5: Synthesis of 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione by reacting 2-nitrobenzaldehyde with 4-methoxybenzylamine in the presence of sodium methoxide. The reaction is carried out under reflux in ethanol for 6 hours. The product is then isolated by filtration and washed with water and ethanol, followed by reduction with sodium borohydride in the presence of acetic acid. The product is then isolated by filtration and washed with water and ethanol.", "Step 6: Synthesis of the final product, 7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione by coupling 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-ylamine with 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione in the presence of sodium bicarbonate. The reaction is carried out under reflux in ethanol for 6 hours. The product is then isolated by filtration and washed with water and ethanol." ] }

CAS RN

1207020-69-6

Product Name

7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione

Molecular Formula

C26H22N4O6

Molecular Weight

486.484

IUPAC Name

7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C26H22N4O6/c1-33-18-8-4-15(5-9-18)14-30-25(31)19-10-6-17(12-20(19)27-26(30)32)24-28-23(29-36-24)16-7-11-21(34-2)22(13-16)35-3/h4-13H,14H2,1-3H3,(H,27,32)

InChI Key

QEFZSEWEYFQXML-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=C(C=C5)OC)OC)NC2=O

solubility

not available

Origin of Product

United States

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